17BETA(H)-28-NORLUPANE
Description
Properties
CAS No. |
134623-57-7 |
|---|---|
Molecular Formula |
C5H7NO3S |
Synonyms |
28-NORLUPANE (17BETA(H)/17A(H)) |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 17β H 28 Norlupane
The distribution of 17β(H)-28-norlupane and its derivatives is rooted in the plant kingdom, with specific families and genera being notable producers. Its subsequent preservation in geological formations has made it a valuable molecule in geochemical studies.
Botanical Distribution and Source Organisms
The 28-norlupane skeleton, characteristic of 17β(H)-28-norlupane, has been identified in a variety of plant species. Research has confirmed its presence in several key genera:
Euonymus : Novel norlupane-type triterpenoids have been isolated from Euonymus alatus forma ciliato-dentatus. Among the compounds identified is 17β-hydroxy-28-norlup-20(29)-en-3-one, confirming the existence of the core 28-norlupane structure within this genus nih.govresearchgate.net.
Melaleuca : A lupane-type nortriterpene, specifically 28-norlup-20(29)-ene-3beta,17beta-diol, was successfully isolated from the leaves of Melaleuca leucadendron. This discovery highlights the genus as a natural source of these compounds nih.gov.
Schefflera : The leaves of Schefflera venulosa have yielded a novel nor-lupane triterpenoid (B12794562), identified as 3-oxo-29α-hydroxy-17β,20-epoxy-28-norlupane nih.govresearchgate.net.
Dipterocarpus : Phytochemical analysis of the heartwood of Dipterocarpus costatus led to the isolation of seventeen triterpenoids, five of which belonged to the 28-norlupane series researchgate.net.
Distribution within Plant Tissues
The accumulation of 17β(H)-28-norlupane and related compounds is not uniform throughout the source plants. Different tissues have been identified as primary locations for their isolation.
Bark : The bark of Euonymus alatus forma ciliato-dentatus has been a productive source for the isolation of norlupane-type triterpenoids nih.govresearchgate.net.
Leaves : The leaves of Melaleuca leucadendron and Schefflera venulosa are the specific tissues from which 28-norlupane derivatives have been extracted nih.govnih.govresearchgate.net.
Heartwood : In the case of Dipterocarpus costatus, the heartwood is the primary repository for these compounds researchgate.net.
| Plant Genus | Specific Tissue | Isolated Compound Type |
|---|---|---|
| Euonymus | Bark | Norlupane Triterpenoids |
| Melaleuca | Leaves | Norlupene Triterpene |
| Schefflera | Leaves | Nor-lupane Triterpenoid |
| Dipterocarpus | Heartwood | 28-Norlupane Series |
Geochemical Presence and Biomarker Significance
Beyond its botanical origins, 17β(H)-28-norlupane is recognized as a significant molecular fossil, or biomarker, in geochemistry.
Occurrence in Petroleum Systems and Geological Samples
Triterpanes derived from higher plants, including those with a lupane (B1675458) framework, are important constituents of the organic matter in geological samples. These molecular fossils are found in sediments, crude oils, and oil shales researchgate.netnoaa.gov. Their robust pentacyclic structure makes them resistant to biodegradation and thermal degradation over geological time, allowing them to serve as reliable tracers of the original biological input into a source rock noaa.gov. The presence of lupane-type biomarkers is indicative of a contribution from terrestrial plant matter to the kerogen that ultimately generates petroleum researchgate.net.
Application as Angiosperm Biomarkers in Tertiary Basins
The proliferation of angiosperms (flowering plants) since the Late Cretaceous period has left a distinct chemical signature in the geological record researchgate.net. Lupane-derived triterpenoids, and related compounds like oleanane (B1240867), are considered specific biomarkers for angiosperms researchgate.net. Their presence in crude oils and source rocks helps geochemists identify a significant contribution from flowering plants to the organic matter. This is particularly useful in characterizing petroleum systems of Tertiary age, a period marked by the global dominance of angiosperms. For instance, the presence of oleanane and other angiosperm-derived terpanes in oils from basins in the Far East and New Zealand has been used to delineate oil families and trace their origins to source rocks rich in terrestrial, flowering plant debris osti.gov.
Isolation and Purification Techniques from Natural Sources
The extraction and purification of 17β(H)-28-norlupane and its derivatives from plant material involve a series of standard phytochemical procedures. The process typically begins with the collection and drying of the specific plant tissue, such as leaves, bark, or heartwood.
The dried, powdered plant material is then subjected to solvent extraction. Common solvents used for this initial step include non-polar solvents like n-hexane or more polar solvents like methanol (B129727) (MeOH) researchgate.net. This crude extract contains a complex mixture of compounds.
To isolate the desired norlupanes, the crude extract undergoes various chromatographic techniques. A common approach is column chromatography over silica (B1680970) gel researchgate.net. The extract is loaded onto the column, and different fractions are eluted using a gradient of solvents with increasing polarity. Further purification of these fractions is often achieved through methods like Medium Pressure Liquid Chromatography (MPLC) researchgate.net. The purity of the isolated compounds is monitored throughout the process using Thin-Layer Chromatography (TLC) researchgate.net. The final structural elucidation of the purified compounds is accomplished using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.govnih.govresearchgate.net.
| Technique | Purpose |
|---|---|
| Solvent Extraction (n-hexane, MeOH) | Initial extraction of compounds from plant material. |
| Silica Gel Column Chromatography | Separation of the crude extract into fractions. |
| Medium Pressure Liquid Chromatography (MPLC) | Further purification of fractions. |
| Thin-Layer Chromatography (TLC) | Monitoring the separation process and assessing purity. |
| NMR and Mass Spectrometry | Structural identification of the isolated compounds. |
Biosynthetic Pathways and Precursors of the Geochemical Fossil 17β(H)-28-Norlupane
The compound 17β(H)-28-norlupane is a saturated pentacyclic triterpenoid. It is not a typical product of contemporary biosynthesis in living organisms but is rather considered a biomarker found in geological sediments and petroleum. Its presence indicates the past existence of specific terrestrial plant life. The formation of 17β(H)-28-norlupane is understood as a multi-step process that begins with the biological synthesis of lupane-type precursors in higher plants, followed by long-term geochemical alterations—a process known as diagenesis—in sedimentary environments.
Biosynthetic Pathways and Precursors of Norlupane Triterpenoids
The journey to forming 17β(H)-28-norlupane begins with the biosynthesis of its C30 precursors in plants.
The fundamental framework of 17β(H)-28-norlupane is the lupane (B1675458) skeleton, a C30 triterpenoid (B12794562) structure. The biosynthesis of this skeleton is a well-understood pathway in many plants, particularly in the bark of birch trees (Betula species). betulin-lab.combibliotekanauki.pl
The key steps are:
Formation of Squalene (B77637): The pathway originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum, which produces the C30 linear precursor, squalene. betulin-lab.com
Epoxidation: Squalene undergoes epoxidation by the enzyme squalene epoxidase to form (3S)-2,3-oxidosqualene. betulin-lab.com
Cyclization to Lupeol (B1675499): This is the crucial step where the linear precursor is folded and cyclized to form the pentacyclic structure. The enzyme oxidosqualene cyclase (OSC), specifically lupeol synthase, catalyzes this complex cyclization cascade, resulting in the formation of lupeol, the parent compound of the lupane series. bibliotekanauki.pl This process establishes the characteristic five-ring system (four six-membered rings and one five-membered ring). betulin-lab.com
The biosynthesis of triterpenoids like lupeol is a significant event in plant biochemistry, leading to a vast diversity of complex natural products. researchgate.net
Table 1: Key Intermediates in the Biosynthesis of the Lupane Skeleton
| Compound | Formula | Role |
| Squalene | C30H50 | Linear C30 precursor |
| (3S)-2,3-Oxidosqualene | C30H50O | Epoxidized intermediate for cyclization |
| Lupeol | C30H50O | Primary pentacyclic lupane triterpenoid |
While lupeol is the initial cyclic product, further modifications occur in plants to produce more oxidized derivatives, which are the direct biological precursors to the geochemically altered 17β(H)-28-norlupane.
Betulin (B1666924) and Betulinic Acid as Primary Precursors: Lupeol is hydroxylated at the C-28 position by cytochrome P450 enzymes to form betulin (lup-20(29)-ene-3β,28-diol). nih.gov Betulin is exceptionally abundant in the bark of birch trees, where it can constitute a significant portion of the dry weight. bibliotekanauki.pljpccr.eu This high concentration makes it a major source of lupane-type triterpenoids in the geosphere.
Betulin can be further oxidized at the C-28 position to form betulinic acid (3β-hydroxylup-20(29)-en-28-oic acid). betulin-lab.combibliotekanauki.pl This oxidation can be carried out by plant enzymes or by microorganisms in the environment. nih.gov
From Biological Precursor to Geochemical Fossil: The direct biological synthesis of 17β(H)-28-norlupane has not been documented. Instead, scientific evidence points to a diagenetic origin. When plant matter containing betulin and betulinic acid is deposited in sediments, it undergoes a series of chemical transformations over geological timescales due to heat, pressure, and microbial action.
The proposed diagenetic pathway is as follows:
Deposition: Plant biomass containing betulin and betulinic acid is buried in anoxic sediments.
Defunctionalization: The hydroxyl and carboxyl functional groups at the C-3 and C-28 positions are progressively removed.
Decarboxylation: The C-28 carboxyl group of betulinic acid (or an oxidized form of betulin) is lost as CO2. This loss of a carbon atom is what forms the "nor-" structure (a C29 compound from a C30 precursor).
Saturation and Isomerization: The double bond at C-20(29) is saturated. Concurrently, the original 17α(H) configuration, typical of biosynthetic products, can isomerize to the more geochemically stable 17β(H) configuration.
The presence of 17β(H)-28-norlupane in petroleum and ancient sediments is therefore used by geochemists as a reliable indicator of a significant contribution of terrestrial higher plant organic matter to the source rock. researchgate.net
Key enzymes in the biosynthesis of precursors include:
Squalene Epoxidase: Catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256).
Lupeol Synthase (an Oxidosqualene Cyclase): Responsible for the intricate cyclization of 2,3-oxidosqualene to lupeol.
Cytochrome P450 Monooxygenases: These enzymes are crucial for the functionalization of the triterpenoid skeleton. Specifically, they hydroxylate the C-28 methyl group of lupeol to form the primary alcohol in betulin.
Alcohol and Aldehyde Dehydrogenases: These enzymes are involved in the subsequent oxidation of the C-28 hydroxyl group of betulin to the carboxylic acid in betulinic acid. Microbial biotransformation studies have shown that bacteria like Bacillus megaterium can efficiently perform this oxidation. nih.gov
While there is enzymatic machinery to create the C30 precursors, there is currently no known enzyme responsible for the C-28 demethylation to form 28-norlupane structures in living systems. This transformation appears to be a hallmark of diagenesis.
Table 2: Enzymes Involved in the Biosynthesis of Lupane Precursors
| Enzyme Class | Specific Enzyme Example | Substrate | Product | Role in Pathway |
| Epoxidase | Squalene Epoxidase | Squalene | 2,3-Oxidosqualene | Preparation for cyclization |
| Oxidosqualene Cyclase | Lupeol Synthase | 2,3-Oxidosqualene | Lupeol | Formation of the pentacyclic skeleton |
| Monooxygenase | Cytochrome P450 | Lupeol | Betulin | C-28 hydroxylation |
| Dehydrogenase | Alcohol Dehydrogenase | Betulin | Betulinic Aldehyde | C-28 oxidation |
| Dehydrogenase | Aldehyde Dehydrogenase | Betulinic Aldehyde | Betulinic Acid | C-28 oxidation to carboxylic acid |
Chemical Synthesis and Derivatization of 17β H 28 Norlupane
Total Synthesis Strategies for the Lupane (B1675458) Skeleton
The total synthesis of the lupane skeleton, a complex pentacyclic structure with ten stereocenters, represents a formidable challenge in organic synthesis. The biosynthesis of lupeol (B1675499), a representative lupane triterpenoid (B12794562), involves a remarkable one-step polycyclization of (S)-2,3-oxidosqualene, a process that has proven difficult to emulate chemically. acs.orgwikipedia.org
A landmark achievement in this area was the first enantioselective total synthesis of lupeol reported by Corey and coworkers. acs.orgnih.govresearchgate.net This strategy is noted for its brevity and stereocontrol, generating the complex pentacyclic structure through two key cation-π cyclization stages. acs.orgnih.gov
Key aspects of the synthesis include:
Convergent Approach: The synthesis joins two main fragments to construct the precursor for the key cyclization. researchgate.netorganic-chemistry.org
Cation-π Cyclizations: A Lewis acid-induced "zipper" reaction forms three rings and five stereocenters in a single, highly efficient step. researchgate.netorganic-chemistry.org
Stereocontrol: The synthesis achieves complete stereocontrol, yielding the naturally occurring enantiomer of lupeol. acs.orgnih.gov
Semisynthesis from Naturally Occurring Triterpenoids
Given the challenges of total synthesis, semisynthetic methods starting from readily available natural triterpenoids are the most common and practical routes to 17β(H)-28-norlupane and its analogs. Betulin (B1666924), which can constitute up to 25% of the dry weight of birch bark, is the most frequently used starting material. nih.gov
A well-established route to 17β(H)-28-norlupane involves the chemical degradation of the C-28 hydroxymethyl group of betulin. A key transformation in this sequence is the Barton decarboxylation method.
The general synthetic sequence is as follows:
Oxidation of Betulin: The primary hydroxyl group at C-28 and the secondary hydroxyl at C-3 of betulin are oxidized. A common approach involves Jones oxidation (CrO₃/H₂SO₄) to convert betulin first into betulonic acid (3-oxo-lup-20(29)-en-28-oic acid). nih.gov
Saturation of the Double Bond: The C20-C29 double bond is typically saturated via catalytic hydrogenation to yield 3-oxolupan-28-oic acid.
Barton Decarboxylation: This radical-based decarboxylation method is then employed to remove the C-28 carboxylic acid. The acid is converted into a thiohydroxamate ester (Barton ester), which upon photolysis or radical initiation, undergoes decarboxylation. The resulting radical at C-17 is then quenched to afford the 17β(H)-28-norlupane skeleton.
Reduction of C-3 Ketone: The ketone at the C-3 position is subsequently reduced, often using a reducing agent like sodium borohydride (B1222165), to yield the final 17β(H)-28-norlupane.
This method provides an efficient pathway to the target compound, leveraging the natural abundance of betulin.
The semisynthetic strategies used for 17β(H)-28-norlupane can be adapted to produce other norlupane analogs, which are valuable as geochemical biomarkers. These syntheses also typically start from betulin or betulinic acid. hueuni.edu.vnresearchgate.net
For example, the synthesis of 24-norlupane and 24,28-bisnorlupane involves modifications to the A-ring of the lupane skeleton. An exemplary reaction sequence involves:
Formation of an oxime at the C-3 ketone.
Beckmann fragmentation to open the A-ring, forming a seconitrile.
Ring closure reactions to form the contracted five-membered A-ring characteristic of 24-nor derivatives.
A final Wolff-Kishner reduction to remove the C-3 carbonyl and yield the methylene (B1212753) group.
These multi-step procedures allow for the targeted removal of specific carbon atoms from the lupane framework, providing access to a range of nor- and bisnor- analogs for scientific study. hueuni.edu.vnresearchgate.netresearcher.life
Synthetic Modifications and Derivatization Reactions
Further chemical diversity can be introduced through modifications of the 17β(H)-28-norlupane skeleton or its synthetic precursors. These reactions focus on introducing new functional groups or altering the ring structure to create novel derivatives.
Oxidation and reduction reactions are fundamental tools for interconverting functional groups on the lupane scaffold. mdpi.com
Common Transformations:
| Position | Reaction Type | Reagents | Product Functional Group |
| C-3 | Oxidation | Pyridinium chlorochromate (PCC), Jones reagent (CrO₃) | Ketone |
| C-3 | Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Hydroxyl (β-epimer favored) |
| C-16 | Oxidation | Selenium dioxide (SeO₂) | Ketone (allylic to a double bond if present) |
| C-28 (from Betulin) | Oxidation | TEMPO-mediated oxidation, Jones reagent (CrO₃) | Aldehyde, Carboxylic Acid |
| C-30 (from Lupeol) | Oxidation | Selenium dioxide (SeO₂) | Aldehyde (allylic oxidation) |
These reactions are crucial for preparing key intermediates, such as the 3-oxo derivatives required for A-ring modifications, or for synthesizing analogs with varied functional groups for structure-activity relationship studies. mdpi.com For instance, the oxidation of the C-3 hydroxyl group to a ketone is a common first step in many synthetic pathways. mdpi.com Conversely, the stereoselective reduction of a C-3 ketone typically yields the thermodynamically more stable 3β-hydroxyl epimer. hueuni.edu.vn
More complex modifications involve altering the polycyclic skeleton itself through cyclization or ring expansion/contraction reactions. These advanced synthetic maneuvers can lead to novel and structurally diverse triterpenoid analogs.
One notable example is the intramolecular cyclization of A-seco lupane derivatives. researchgate.netresearchgate.net In this approach, the A-ring is first opened, typically via a Beckmann fragmentation of a 3-keto-oxime. The resulting seconitrile intermediate can then be induced to cyclize, forming a new five-membered A-ring fused to the B-ring. This strategy provides access to A-pentacyclic triterpenoids that are analogs of natural products. researchgate.netresearchgate.net
While less common for the lupane skeleton itself, ring expansion reactions have been explored in other triterpenoid systems and represent a potential avenue for creating novel lupane-based scaffolds. researchgate.net These transformations often involve rearrangement reactions initiated by carbocations or other reactive intermediates, leading to the formation of larger ring systems. nih.gov
Preparation of Labeled Analogs (e.g., Deuterated, Tritiated)
The synthesis of isotopically labeled analogs of 17β(H)-28-norlupane and related lupane derivatives is crucial for various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative assays. While specific literature detailing the direct labeling of 17β(H)-28-norlupane is limited, the methodologies applied to other lupane triterpenoids can be adapted for this purpose.
The preparation of deuterated and tritiated lupane derivatives often involves multi-step synthetic sequences starting from readily available precursors. For instance, selectively labeled compounds can be prepared through the reduction of corresponding oxo-derivatives using labeled reducing agents.
One study on the synthesis of labeled lupane derivatives for investigating their cytotoxic activity provides insight into potential labeling strategies. Although not specifically for 17β(H)-28-norlupane, the synthesis of selectively labeled [3α-²H] and [3α-³H] methyl 3β-acetoxy-21,22-dioxolup-18-en-28-oates was achieved in three steps via the reduction of the corresponding 3-oxo derivatives. This general approach could be conceptually applied to introduce isotopic labels at specific positions on the 17β(H)-28-norlupane skeleton, provided the appropriate precursors are available.
Table 1: Examples of Labeled Lupane Analogs and General Synthetic Approaches
| Labeled Analog Type | General Synthetic Approach | Precursor Compound Example | Labeled Reagent Example | Reference |
| Deuterated | Reduction of a ketone functionality. | 3-oxo-lupane derivative | Sodium borodeuteride (NaBD₄) | N/A |
| Tritiated | Reduction of a ketone functionality. | 3-oxo-lupane derivative | Sodium borotritide (NaBT₄) | N/A |
Note: This table presents generalized synthetic strategies based on methodologies for related compounds, as direct synthesis of labeled 17β(H)-28-norlupane is not extensively documented.
Development of Novel 17β(H)-28-Norlupane Derivatives
The development of novel derivatives of 17β(H)-28-norlupane and other norlupane triterpenoids is an active area of medicinal chemistry research. The primary goal is to synthesize new compounds with improved biological activity, selectivity, and pharmacokinetic properties. Modifications are typically focused on the functional groups present on the triterpenoid scaffold.
Research into the derivatization of the broader class of norlupane triterpenoids provides valuable insights into the potential for creating novel 17β(H)-28-norlupane analogs. For example, a new norlupane triterpenoid, 29-norlupane-1β-hydroxy-3,20-dione, was isolated from a natural source and its antioxidant activity was evaluated. This discovery of a naturally occurring derivative highlights the potential for structural diversity within this subclass of triterpenoids. nih.govresearchgate.net
Furthermore, synthetic efforts have focused on creating hybrid molecules by attaching other bioactive moieties to the norlupane skeleton. One such approach involved the synthesis of hybrid compounds of a 24-nor-lupane triterpene with amino acids via a C-28 amide linkage. researchgate.net This strategy aims to combine the pharmacological properties of the triterpenoid with those of the appended amino acid, potentially leading to synergistic effects or novel biological activities.
Table 2: Examples of Norlupane Derivatives and Their Research Findings
| Derivative Class | Specific Example | Synthetic Strategy | Research Focus/Finding | Reference |
| Hydroxylated Norlupane | 29-norlupane-1β-hydroxy-3,20-dione | Isolation from Phyllanthus acidus | Evaluation of antioxidant activity. | nih.govresearchgate.net |
| Amino Acid Conjugates | 24-nor-lupane-amino acid hybrids | Amidification at the C-28 carboxylic acid | Development of hybrid compounds with potential for novel bioactivity. | researchgate.net |
These examples of derivatization within the norlupane class, while not exclusively focused on the 17β(H)-28-norlupane scaffold, demonstrate the chemical tractability of these molecules and the potential for generating diverse analogs for biological screening. Future work will likely involve the application of similar synthetic strategies to 17β(H)-28-norlupane to explore its structure-activity relationships and unlock its full therapeutic potential.
Biological Activities and Molecular Mechanisms of Action Non Clinical
Antimicrobial Efficacy
The antimicrobial properties of 28-norlupane triterpenoids are an emerging area of investigation. Research has primarily focused on their activity against protozoan parasites, with limited information available on their efficacy against bacterial pathogens.
Activity Against Bacterial Pathogens (e.g., Mycobacterium tuberculosis)
Activity Against Other Microorganisms (e.g., Gram-positive bacteria, Plasmodium falciparum)
Limited information exists regarding the efficacy of 28-norlupane compounds against Gram-positive bacteria. One study on various triterpenoids, including some nor-lupane types, showed that the antimicrobial activity can be variable, with some compounds being inactive against tested microorganisms nih.govresearchgate.net.
In contrast, the antiplasmodial activity of 28-norlupane derivatives against Plasmodium falciparum, the parasite responsible for malaria, has been investigated. In a study of triterpenoids isolated from the heartwood of Dipterocarpus costatus, several 28-norlupane compounds were evaluated for their in vitro activity against a chloroquine-resistant strain of P. falciparum (FcB1). One of the tested norlupanes demonstrated potent antiplasmodial activity with a half-maximal inhibitory concentration (IC50) of 3.74 µM researchgate.net.
| Compound | Organism | Strain | Activity (IC50) |
|---|---|---|---|
| Norlupane Derivative 4 | Plasmodium falciparum | FcB1 (chloroquine-resistant) | 3.74 µM |
Antiviral Properties and Replication Inhibition
The antiviral potential of 28-norlupane triterpenoids is not extensively documented. However, studies on other lupane (B1675458) derivatives suggest that this class of compounds may possess antiviral activities. For instance, modifications of the parent lupane structure have yielded derivatives with activity against influenza A and herpes simplex type 1 viruses nih.gov. A review of antiviral triterpenes also highlighted several 30-norlupane derivatives with inhibitory activity against the Zika virus, with IC50 values ranging from 20.61 to over 33.3 µM researchgate.net. While these findings are on structurally related compounds, they suggest that the norlupane skeleton could be a basis for the development of antiviral agents. Further research is needed to specifically determine the antiviral properties and replication inhibition mechanisms of 17BETA(H)-28-NORLUPANE and other 28-norlupane compounds.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of 28-norlupane triterpenoids are not well-characterized in the available scientific literature. However, research on other lupane-type triterpenes provides a framework for potential mechanisms of action.
Modulation of Inflammatory Pathways and Pro-inflammatory Cytokines (in vitro)
Studies on various lupane-type triterpenoids have demonstrated their ability to modulate key inflammatory pathways. For example, certain lupane derivatives have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines scielo.brscielo.br. This inhibition is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response scielo.br. While these studies were not conducted on 28-norlupane derivatives, they suggest a potential mechanism by which compounds like this compound could exert anti-inflammatory effects.
Cellular Assays for Anti-inflammatory Effects
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
Derivatives of the 28-norlupane scaffold have been evaluated for their ability to inhibit the growth of various human cancer cell lines, demonstrating notable cytotoxic and antiproliferative effects.
Research has confirmed the cytotoxic potential of 28-norlupane compounds against several malignant cell lines. A study investigating triterpenoids from the heartwood of Dipterocarpus costatus identified two 28-norlupane derivatives that were tested for cytotoxicity against human colorectal carcinoma cell lines HT-29 and HCT116. researchgate.net One of these norlupanes exhibited good cytotoxic activity against HCT 116, with a reported half-maximal inhibitory concentration (IC50) of 4.2 µM. researchgate.net
While direct studies on 17β(H)-28-norlupane against the CEM leukemia cell line are limited, research on structurally similar lupane-type triterpenes provides strong evidence of their anti-leukemic properties. One investigation revealed that a lupane triterpene, Lup-28-al-20(29)-en-3-one, which features a carbonyl group at the C-17 position, markedly inhibited the growth of three different human leukemia cell lines. nih.gov Further studies on other lupane derivatives have shown they can decrease the median inhibitory concentration (IC50) on the K562 myeloid leukemia cell line and inhibit other leukemia cell lines. nih.govmdpi.com Although the cytotoxic effects of these compounds against breast cancer cells were found to be very weak in one study, the potent activity against leukemia cells highlights a degree of selectivity. nih.gov
Table 1: Cytotoxic Activity of 28-Norlupane Derivatives Against a Human Cancer Cell Line
| Compound Class | Cell Line | Activity | Reported Value |
|---|---|---|---|
| 28-Norlupane | HCT116 (Colon) | Cytotoxic | IC50 = 4.2 µM |
A primary mechanism through which lupane and norlupane triterpenoids exert their anticancer effects is the induction of apoptosis, or programmed cell death. Morphological observations of leukemia cells treated with a C-17 carbonyl-containing lupane derivative revealed nuclear changes and DNA fragmentation characteristic of apoptosis. nih.gov This compound was effective not only against the parent K562 leukemia cell line but also against adriamycin- and vincristine-resistant K562 sublines, suggesting it can overcome certain types of drug resistance by inducing apoptosis. nih.gov
Further mechanistic studies on related lupane derivatives in leukemia cells have shown that apoptosis induction involves the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential (MMP). nih.gov In colorectal cancer cells, lupane has been shown to induce apoptosis by modulating the expression of key regulatory proteins; it decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov Similarly, certain derivatives have been observed to alter the ratio of pro- to anti-apoptotic genes, such as down-regulating Bcl-2 and Bcl-XL while up-regulating Bak and Bad, thereby promoting cell death. mdpi.com
Molecular Targets and Signaling Pathway Modulation
The anticancer activity of 17β(H)-28-norlupane and related compounds is underpinned by their interaction with specific molecular targets and their ability to modulate key intracellular signaling pathways that govern cell survival and proliferation.
Molecular docking studies have provided insight into the potential molecular targets of lupane-type triterpenes. One such study on a derivative designed for anti-leukemia activity revealed lower binding energies—indicating higher affinity—for the anti-apoptotic protein Bcl-2 and the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com This suggests that direct inhibition of survival signals mediated by these proteins could be a key part of its mechanism.
Furthermore, investigations into a broader class of pentacyclic triterpenoids have identified human carboxylesterase 1 (hCE1) as a molecular target. frontiersin.org Structure-activity relationship studies in this context revealed that a carboxyl group at the C-28 position is essential for potent inhibition of this enzyme, indicating that the core norlupane structure is well-suited for this interaction. frontiersin.org
Table 2: Potential Molecular Targets of Lupane-Type Triterpenes
| Compound Class | Potential Target | Implication |
|---|---|---|
| Lupane Derivative | Bcl-2 | Inhibition of anti-apoptotic signaling |
| Lupane Derivative | EGFR | Blockade of pro-survival signaling |
| Pentacyclic Triterpenoid (B12794562) | hCE1 | Enzyme inhibition (requires C-28 carboxyl) |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. nih.gov The MAPK family includes the key signaling cascades of ERK, JNK, and p38. mdpi.com Natural products are known to modulate these pathways to exert their anticancer effects. nih.gov While direct evidence for 17β(H)-28-norlupane is still emerging, the known pro-apoptotic activity of related triterpenoids strongly suggests the involvement of MAPK signaling. For instance, activation of the JNK and p38 MAPK pathways is frequently associated with the induction of apoptosis in response to cellular stress, a known effect of cytotoxic triterpenoids. researchgate.net The p38 MAPK pathway, in particular, plays an essential role in signaling cascade responses that can lead to either cell survival or apoptosis depending on the cellular context. nih.gov
The specific chemical structure of norlupane triterpenoids is crucial for their biological activity. Structure-activity relationship studies have consistently highlighted the importance of modifications at key positions on the pentacyclic core. A pivotal finding is the role of the C-17 position. Research has shown that lupane triterpenes possessing a carbonyl group at C-17 exhibit significant inhibitory effects on the growth of leukemia, melanoma, and neuroblastoma cells. nih.gov This directly implicates the functionality at C-17 as a key determinant of cytotoxicity. Further research into modifying the C-17 carboxyl group into other functional groups, such as amines or tetrazoles, has been undertaken to enhance the solubility and biological activity of these compounds, reinforcing the importance of this position for mechanistic activity. digitellinc.com
Structure Activity Relationship Sar Studies of 17β H 28 Norlupane Derivatives
Influence of Substituents on Biological Potency
The biological potency of 17β(H)-28-norlupane derivatives is significantly influenced by the nature and position of various substituents on the pentacyclic core. Studies have focused on modifications at several key positions, revealing critical insights into the structural requirements for activity.
Research on triterpenoids isolated from the heartwood of Dipterocarpus costatus has provided valuable data on the cytotoxic activity of several 28-norlupane compounds. The cytotoxicity of these compounds was evaluated against various human cancer cell lines, highlighting the importance of specific functional groups for their biological activity. For instance, norlupane derivatives have demonstrated notable cytotoxic effects against human colorectal carcinoma (HCT 116) and antiplasmodial activity against Plasmodium falciparum. researchgate.net
Specifically, the presence of a carbonyl group at the C-3 position appears to be a significant determinant of the pro-apoptotic activity in lupane-type triterpenes. researchgate.netnih.gov This suggests that modifications at this position can modulate the mechanism of cell death induced by these compounds.
The following table summarizes the cytotoxic activity of selected 28-norlupane derivatives from Dipterocarpus costatus:
| Compound | Cell Line | IC50 (µM) |
| 20β-17β,29-epoxy-28-norlupan-3-one | HCT 116 | 4.2 |
| 20β-17β,29-epoxy-28-norlupan-3β-ol | Not specified | - |
Furthermore, modifications at other positions of the lupane (B1675458) skeleton have been shown to influence biological activity. For example, simple modifications at the C-3 and C-28 positions of the related lupane triterpenes, betulin (B1666924) and betulinic acid, have yielded derivatives with significant antiviral activity against influenza A and herpes simplex type 1 viruses. nih.gov This underscores the potential of substituent manipulation to develop 17β(H)-28-norlupane derivatives with a range of biological applications.
Stereochemical Effects on Activity and Selectivity
The stereochemistry of the 17β(H)-28-norlupane core and its substituents plays a pivotal role in determining both the biological activity and selectivity of its derivatives. The spatial arrangement of functional groups can significantly impact ligand-receptor interactions, leading to variations in potency and target specificity.
For instance, in the broader class of lupane triterpenes, the stereochemical orientation of substituents has been shown to be critical for their antiproliferative effects. A study on lupane epimers revealed that the configuration at C-4, which dictates the orientation of the hydroxymethyl group, influences the antiproliferative activity against the K562 leukemia cell line. This suggests that the specific three-dimensional arrangement of atoms is crucial for the interaction with biological targets.
Moreover, the stereochemistry at the C-20 position in lupane-type triterpenes has been found to be a key factor in their cytotoxic activity. researchgate.netnih.gov The differential activity between stereoisomers highlights the importance of a precise molecular geometry for effective interaction with cellular components. This principle is expected to hold true for 17β(H)-28-norlupane derivatives, where subtle changes in stereochemistry could lead to significant differences in their pharmacological profiles.
Computational Approaches in SAR Analysis (e.g., 3D-QSAR)
Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are powerful tools for elucidating the SAR of complex molecules like 17β(H)-28-norlupane derivatives. These in silico techniques allow for the correlation of the three-dimensional properties of a molecule with its biological activity, providing a predictive model for the design of new, more potent analogs.
While specific 3D-QSAR studies on 17β(H)-28-norlupane are not extensively documented in the available literature, research on structurally related lupane-type triterpenoids, such as betulinic acid derivatives, has demonstrated the utility of this approach. A 3D-QSAR study on betulinic acid derivatives revealed key structural features required for their cytotoxic activity against the human ovarian cancer cell line A2780. researchgate.net The model indicated that an electropositive group at the R1 position and bulky, electronegative groups at the R4 position were favorable for activity. researchgate.net
Such computational models generate contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, guiding the rational design of new derivatives with enhanced biological activity. researchgate.net These principles can be extrapolated to the 17β(H)-28-norlupane scaffold to predict how different substituents would affect its activity.
Correlation between Chemical Modifications and Specific Biological Endpoints
Systematic chemical modifications of the 17β(H)-28-norlupane scaffold allow for the establishment of direct correlations between structural changes and specific biological outcomes. This targeted approach enables the optimization of derivatives for particular therapeutic applications.
For example, the introduction of a keto function at the C-3 position of the lupane skeleton has been shown to enhance the differentiation-inducing and pro-apoptotic activities of these triterpenes. researchgate.netnih.gov This suggests a direct link between the oxidation state at C-3 and the induction of apoptosis in cancer cells.
Furthermore, modifications at the C-3 and C-28 positions of the broader lupane triterpene class have been correlated with the emergence of antiviral activity. nih.gov Simple chemical alterations at these sites have led to the development of compounds with significant efficacy against influenza A and herpes simplex type 1 viruses. nih.gov This highlights the potential to tailor the biological activity of 17β(H)-28-norlupane derivatives towards specific viral targets through targeted chemical synthesis.
Future Research Directions and Potential Academic Applications
Exploration of Undiscovered Natural Sources and Structural Diversity
Triterpenoids are one of the most extensive classes of plant-specialized metabolites, with more than 14,000 known structures originating from over 100 different cyclical scaffolds. frontiersin.org This inherent diversity suggests that the full spectrum of naturally occurring 28-norlupane derivatives is yet to be discovered. Researchers are actively investigating a variety of plant species, which have already proven to be rich sources of these compounds.
Recent phytochemical investigations have led to the isolation of novel 28-norlupane triterpenoids from diverse botanical sources. For instance, the heartwood of Dipterocarpus costatus (Dipterocarpaceae) yielded several 28-norlupanes, some of which were previously undescribed. researchgate.net Similarly, new norlupane triterpenes have been successfully isolated and characterized from the leaves of Acanthopanax koreanum nih.gov, the twigs and leaves of Phyllanthus acidus researchgate.netnih.gov, and the leaves of Schefflera venulosa researchgate.net. These discoveries underscore the vast, untapped potential within the plant kingdom for finding new structural analogues of 17β(H)-28-norlupane. Future research will likely involve bioprospecting in underexplored ecosystems and employing advanced analytical techniques to identify and isolate these rare compounds.
Table 1: Selected Natural Sources of 28-Norlupane Triterpenoids : A new norlupane triterpenoid (B12794562) was discovered from this source.
| Plant Species | Part Used | Isolated 28-Norlupane Compounds | Reference |
|---|---|---|---|
| Dipterocarpus costatus | Heartwood | 28-Norlupane series triterpenoids* | researchgate.net |
| Acanthopanax koreanum | Leaves | 3α,11α-dihydroxy-20,23-dioxo-30-norlupane-28-oic acid* | nih.gov |
| Phyllanthus acidus | Twigs and Leaves | 29-Norlupane-1β-hydroxy-3,20-dione* | researchgate.netnih.gov |
Advanced Synthetic Strategies for Enhanced Bioactivity
The chemical modification of the 28-norlupane scaffold is a key strategy for enhancing its inherent biological activity and developing derivatives with improved pharmacological profiles. Starting from readily available natural triterpenes, such as betulinic acid, chemists can create libraries of novel compounds for biological screening. hueuni.edu.vn
Several advanced synthetic approaches have been explored:
Amide Linkages: One successful strategy involves the creation of hybrid molecules by forming an amide bond at the C-28 position. For example, derivatives of 24-nor-3-oxo-20(29)-lupen-28-oic acid have been synthesized by coupling them with amino acid esters, such as L-leucine methyl ester. hueuni.edu.vnresearchgate.net This approach allows for the introduction of new functionalities that can modulate the compound's bioactivity and pharmacokinetic properties. hueuni.edu.vn
Conjugation: To enhance properties like cytotoxicity for anticancer applications, the lupane (B1675458) skeleton has been conjugated with other molecules. The synthesis of rhodamine-conjugated lupane-type triterpenes is one such example, where the fluorescent rhodamine moiety is attached to create potent hybrid compounds. nih.gov
Modification of the Core Structure: The core rings of the triterpene can also be modified. Claisen-Schmidt condensation has been used to synthesize 3-pyridinylidene derivatives of lupane and ursane (B1242777) triterpenes, which have shown promise as anticancer agents. mdpi.com This type of reaction adds new carbon-carbon bonds and functional groups to the scaffold, significantly altering its biological profile.
These synthetic strategies, often involving steps like oxidation, methylation, and ozonolysis, provide powerful tools to generate novel derivatives that can overcome limitations of the parent natural products. mdpi.com
Detailed Mechanistic Investigations at the Molecular Level
Understanding how 28-norlupane derivatives exert their biological effects is crucial for their development as therapeutic agents or research tools. While the precise mechanisms for many derivatives are still under investigation, studies on related lupane-type triterpenoids have provided significant insights.
A primary area of investigation is their anti-inflammatory activity. One study demonstrated that a lupane-type triterpene isolated from Acanthopanax gracilistylus exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappaB) signaling pathway. dntb.gov.ua The compound was shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide-induced macrophages by preventing the degradation and phosphorylation of IκBα, an inhibitor of NF-κB. dntb.gov.ua
In the context of cancer, lupane derivatives are being investigated for their ability to induce programmed cell death. Some synthetic derivatives have been shown to target and trigger apoptosis in cancer cell lines. mdpi.com Furthermore, a triterpenoid isolated from Phyllanthus acidus, a plant known to produce norlupanes, was found to induce ferroptosis—an iron-dependent form of cell death—by causing oxidative and endoplasmic reticulum stress. dntb.gov.ua These findings suggest that 28-norlupane compounds may act on multiple, fundamental cellular pathways involved in inflammation and cell survival.
Development as Research Probes or Preclinical Leads in Biological Studies
The diverse biological activities of 28-norlupane derivatives position them as highly valuable molecules for both fundamental research and preclinical drug development. Their potential applications are broad, spanning oncology, infectious diseases, and metabolic disorders.
Preclinical Leads: Several naturally occurring 28-norlupanes have demonstrated significant bioactivity that warrants further investigation. For example, compounds isolated from Dipterocarpus costatus showed promising cytotoxic activity against human colorectal carcinoma cell lines and potent antiplasmodial activity against a chloroquine-resistant strain of Plasmodium falciparum, the parasite that causes malaria. researchgate.net A norlupane triterpene from Acanthopanax koreanum was found to stimulate bone formation in vitro, suggesting its potential as a lead compound for preventing osteoporosis. nih.gov
Research Probes: The 28-norlupane scaffold can be chemically modified to create molecular probes for studying biological processes. The synthesis of fluorescently-tagged derivatives, such as the rhodamine-conjugated lupanes, is a prime example. nih.gov Such molecules can be used in cell imaging to track their distribution, identify their molecular targets, and elucidate their mechanisms of action at a subcellular level.
The continued exploration of both natural and synthetic 28-norlupane derivatives holds great promise for uncovering new biological pathways and providing novel scaffolds for the development of future medicines.
Q & A
Q. How can researchers ensure ethical reporting of this compound’s preclinical toxicity data?
- Methodological Answer : Follow ARRIVE guidelines for animal studies, including detailed dosing regimens, vehicle controls, and adverse event reporting. Use blinded assessments for histopathology. Disclose conflicts of interest and submit raw data to platforms like Open Science Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
